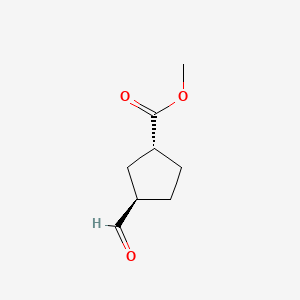![molecular formula C8H13NO2S B13830530 2-[(Oxan-2-yl)oxy]ethyl thiocyanate CAS No. 444603-40-1](/img/structure/B13830530.png)
2-[(Oxan-2-yl)oxy]ethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Oxan-2-yl)oxy]ethyl thiocyanate is an organic compound that features a thiocyanate group attached to an ethyl chain, which is further connected to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)oxy]ethyl thiocyanate typically involves the reaction of oxane derivatives with thiocyanate salts under specific conditions. One common method includes the reaction of 2-hydroxyethyl oxane with thiocyanate salts in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the thiocyanation process while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Oxan-2-yl)oxy]ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium halides for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfonates, while substitution reactions can produce halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-[(Oxan-2-yl)oxy]ethyl thiocyanate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Oxan-2-yl)oxy]ethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of new chemical bonds and the modification of biological molecules. This compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin thiocyanate: A macrolide antibiotic with a thiocyanate group, used for its antibacterial properties.
2-Oxo-2-(2-thienyl)ethyl thiocyanate: A compound with a thiocyanate group attached to a thienyl ring, used in chemical synthesis.
Uniqueness
2-[(Oxan-2-yl)oxy]ethyl thiocyanate is unique due to its oxane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other thiocyanate-containing compounds and makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
444603-40-1 |
|---|---|
Fórmula molecular |
C8H13NO2S |
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
2-(oxan-2-yloxy)ethyl thiocyanate |
InChI |
InChI=1S/C8H13NO2S/c9-7-12-6-5-11-8-3-1-2-4-10-8/h8H,1-6H2 |
Clave InChI |
JIASUNXUWUFBAE-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
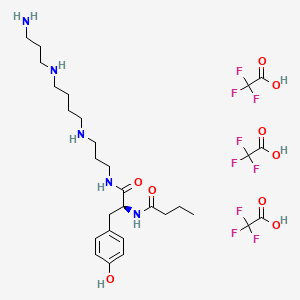
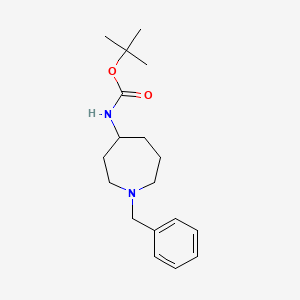
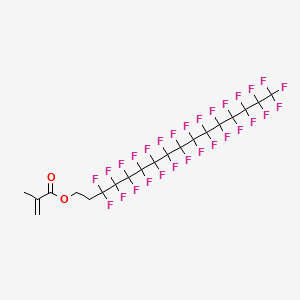
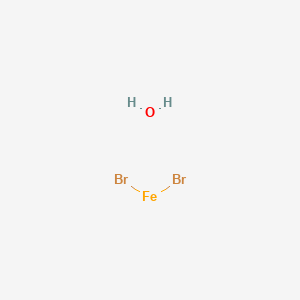
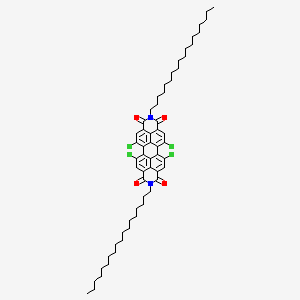
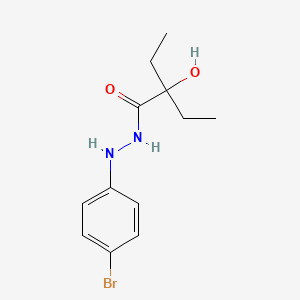
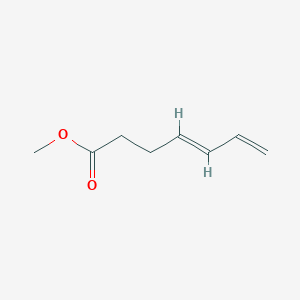
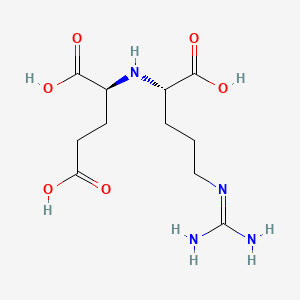
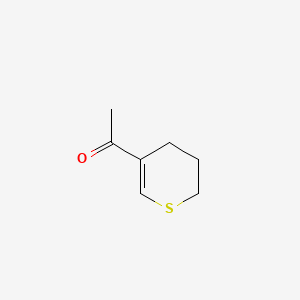
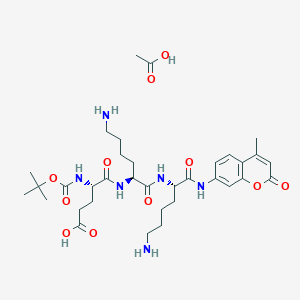
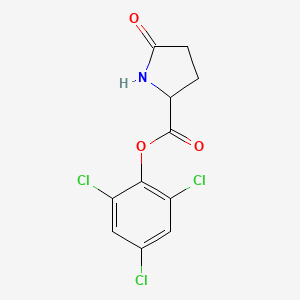
![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)
